4H-1-Benzopyran-4-one, 2-(3-furanyl)-
Description
Significance of the Chromone (B188151) Scaffold in Contemporary Chemical and Medicinal Research
The chromone, or 4H-1-benzopyran-4-one, scaffold is a bicyclic oxygen-containing heterocycle that is widely recognized as a "privileged structure" in medicinal chemistry. nih.govbohrium.com This designation is due to its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. bohrium.comnih.gov Chromones and their derivatives are known to possess an impressive array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant activities. nih.govrsc.org
The versatility of the chromone nucleus allows for substitutions at various positions, which in turn modulates its biological effects. nih.gov This structural flexibility has made it a valuable template for the design and synthesis of novel therapeutic agents. bohrium.com For instance, several chromone-based drugs have been successfully introduced into the market, such as the anti-inflammatory agent cromolyn (B99618) sodium and the vasodilator khellin. researchgate.net The inherent low toxicity of the chromone scaffold in mammals further enhances its appeal as a foundational element in drug discovery programs. researchgate.net
The significance of the chromone scaffold extends beyond its biological activities. It also serves as a crucial intermediate in the synthesis of more complex heterocyclic systems. bohrium.com The reactivity of the chromone ring system allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. molport.com
Structural Classification and General Overview of Furan-Substituted Heterocycles in Drug Discovery
Furan (B31954) is a five-membered aromatic heterocycle containing one oxygen atom. nih.gov The furan ring is a common motif in a vast number of natural and synthetic compounds with significant biological activities. nih.govnih.gov Furan-containing compounds are utilized in two primary ways in drug discovery: as an intact scaffold within the final drug molecule or as a versatile synthon for the construction of non-aromatic structural components. frontiersin.org
The incorporation of a furan ring into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. nih.gov The ether oxygen atom in the furan ring can participate in hydrogen bonding, which can be crucial for drug-receptor interactions. nih.gov Furan derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities. nih.gov
Furan-substituted heterocycles represent a large and diverse class of compounds. The furan ring can be fused to other heterocyclic systems or be present as a substituent. The position of the furan ring and the nature of its substituents can dramatically alter the biological profile of the resulting molecule. nih.gov
Positioning of 4H-1-Benzopyran-4-one, 2-(3-furanyl)- within the Landscape of Bioactive Natural and Synthetic Compounds
The compound 4H-1-Benzopyran-4-one, 2-(3-furanyl)- is a hybrid molecule that integrates the chromone scaffold with a furan ring at the 2-position. While extensive research specifically on the 2-(3-furanyl) derivative is not widely available in the public domain, the known bioactivities of its constituent parts and closely related analogs allow for an informed positioning of this compound within the landscape of bioactive molecules.
The chromone moiety, as previously discussed, is a well-established pharmacophore with a wide range of biological activities. bohrium.comnih.gov The furan ring is also a known contributor to the bioactivity of many compounds. nih.gov The combination of these two privileged structures in a single molecule suggests that 4H-1-Benzopyran-4-one, 2-(3-furanyl)- could potentially exhibit interesting pharmacological properties.
For instance, numerous 2-substituted chromones have been synthesized and evaluated for their biological activities. nih.gov The nature of the substituent at the 2-position of the chromone ring is known to be a critical determinant of its pharmacological profile. nih.gov Similarly, furan-containing compounds are actively being investigated as potential therapeutic agents. nih.gov
While the direct biological data for 4H-1-Benzopyran-4-one, 2-(3-furanyl)- is scarce, the study of related compounds provides valuable insights. For example, derivatives of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one have been synthesized and their photochemical properties investigated. nih.govresearchgate.net Furthermore, a variety of furan-containing chromone derivatives have been isolated from natural sources, some of which have shown promising biological activities. nih.gov The synthesis of various furo[3,2-c]chromen-4-ones and related structures further highlights the chemical interest in combining these two heterocyclic systems. nih.gov
Given the established importance of both the chromone and furan motifs in medicinal chemistry, 4H-1-Benzopyran-4-one, 2-(3-furanyl)- represents a molecule of significant interest for future investigation. Its synthesis and biological evaluation could lead to the discovery of novel compounds with valuable therapeutic potential.
Structure
3D Structure
Properties
CAS No. |
89002-85-7 |
|---|---|
Molecular Formula |
C13H8O3 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-(furan-3-yl)chromen-4-one |
InChI |
InChI=1S/C13H8O3/c14-11-7-13(9-5-6-15-8-9)16-12-4-2-1-3-10(11)12/h1-8H |
InChI Key |
LGUHQIOUFDSZTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=COC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Classical and Contemporary Approaches for the Construction of the 4H-1-Benzopyran-4-one Core
The synthesis of the chromone (B188151) skeleton is a well-established field in organic chemistry, with numerous methods developed over more than a century. These strategies can be broadly categorized into historical name reactions and modern catalytic approaches.
Several classical reactions have been instrumental in the synthesis of chromones, primarily relying on the cyclization of ortho-hydroxyaryl ketones.
The Simonis reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of a dehydrating agent, typically phosphorus pentoxide, to yield a chromone. nih.gov This method, however, can sometimes lead to the formation of coumarin (B35378) isomers as byproducts, depending on the reactants and conditions.
The Kostanecki-Robinson reaction is a widely recognized method for synthesizing chromones and flavones. wikipedia.orgchempedia.info It involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride (B1165640) and its corresponding sodium salt. wikipedia.orgresearchgate.netijrpc.com The reaction proceeds through the formation of an enol ester, which then undergoes intramolecular cyclization and subsequent dehydration to yield the chromone ring. researchgate.net While historically significant, these methods often require harsh conditions, such as high temperatures and strong acids or bases. ijrpc.comijmrset.com
| Reaction | Starting Materials | Conditions | Product | Ref |
| Simonis Reaction | Phenol, β-ketoester | Phosphorus pentoxide | 4H-1-Benzopyran-4-one | nih.gov |
| Kostanecki-Robinson Reaction | o-Hydroxyaryl ketone, Aliphatic acid anhydride, Sodium salt of the acid | Heat | 4H-1-Benzopyran-4-one | wikipedia.orgresearchgate.net |
Modern synthetic chemistry has introduced a variety of catalytic systems to construct the chromone core under milder and more efficient conditions, offering greater functional group tolerance and higher yields.
Metal-Mediated Catalysis: Transition metals, particularly palladium, rhodium, and copper, play a crucial role in modern chromone synthesis. organic-chemistry.org Palladium-catalyzed reactions, such as carbonylative Sonogashira coupling of o-iodophenols with terminal acetylenes, provide a direct route to chromones. organic-chemistry.org Rhodium(III)-catalyzed C-H activation and annulation of salicylaldehydes with diazo compounds also offers an effective pathway. organic-chemistry.org Copper-catalyzed methods have been developed for the synthesis of functionalized chromones from chromones and ethers. ccspublishing.org.cn
Metal-Free Catalysis: Growing interest in green chemistry has spurred the development of metal-free catalytic strategies. researchgate.net These methods often utilize readily available and environmentally benign catalysts. For instance, tandem reactions of o-hydroxyphenyl enaminones can be promoted by K₂S₂O₈ without any transition metal catalyst. rsc.org Visible-light-driven photoredox catalysis has also emerged as a powerful tool, enabling the synthesis of chromone derivatives under mild, additive-free conditions. organic-chemistry.orgfrontiersin.org Furthermore, electrochemically induced, metal-free approaches have been developed for the synthesis of related chroman-4-ones. proquest.com
Nanomaterial Catalysis: The use of nanomaterials as catalysts represents a frontier in chemical synthesis, offering advantages such as high surface area, enhanced reactivity, and ease of recovery and reuse. nih.govrsc.org Biosynthesized silver nanoparticles have been shown to be effective catalysts in the synthesis of chromones. researchgate.net Supported palladium nanoparticles, for example, on MCM-41, have been employed for the carbonylative cyclization of aryl iodides and 2-hydroxyacetophenones to produce flavones, a class of chromone derivatives. organic-chemistry.org
| Catalytic Strategy | Catalyst Example | Reaction Type | Advantages | Ref |
| Metal-Mediated | Palladium(II) acetate, Rhodium(III) complexes | Carbonylative cyclization, C-H activation | High efficiency, selectivity | organic-chemistry.orgccspublishing.org.cn |
| Metal-Free | K₂S₂O₈, Organic photosensitizers | Radical cyclization, Photoredox catalysis | Environmentally benign, mild conditions | organic-chemistry.orgrsc.orgfrontiersin.org |
| Nanomaterial | Silver nanoparticles, Supported Palladium NPs | Cyclization | Reusability, high surface area | organic-chemistry.orgresearchgate.net |
Regio- and Stereoselective Synthesis of Furan-Substituted 4H-1-Benzopyran-4-ones
The synthesis of the target molecule, 2-(3-furanyl)-4H-1-benzopyran-4-one, requires specific methods that control the regioselective introduction of the furan (B31954) ring at the C-2 position of the chromone core.
A common strategy for introducing substituents at the C-2 position of the chromone ring is through condensation reactions. The Claisen-Schmidt condensation, a type of aldol (B89426) condensation, between an o-hydroxyacetophenone and an appropriate aldehyde is a key method. For the synthesis of 2-(3-furanyl)-4H-1-benzopyran-4-one, this would involve the condensation of an o-hydroxyacetophenone with 3-furaldehyde. This reaction typically proceeds under basic conditions, and the resulting chalcone (B49325) intermediate undergoes intramolecular cyclization and subsequent oxidation to form the 2-substituted chromone. nih.gov Another approach involves the condensation of 3-formylchromone with active methylene (B1212753) compounds, which can be a versatile method for creating various substituted chromones, although direct synthesis of a 2-furanyl moiety via this route is less direct. mdpi.com
Cascade, or domino, reactions offer an elegant and efficient approach to building complex molecular architectures in a single synthetic operation. rsc.org These reactions involve a sequence of intramolecular and intermolecular transformations, minimizing the need for isolation of intermediates and reducing waste. nih.gov
A notable example of a cascade reaction for the synthesis of furan-substituted chromones is the silver-catalyzed bis-heteroannulation of o-hydroxyphenyl enaminones with yne-enones (2-carbonyl-1,3-enynes). researchgate.netresearchgate.net This strategy allows for the simultaneous construction of both the chromone and the furan rings in a one-step process. researchgate.netresearchgate.net The reaction, catalyzed by silver nitrate (B79036) (AgNO₃), proceeds with high regioselectivity at room temperature and demonstrates good tolerance for a variety of functional groups. researchgate.netresearchgate.net This particular method has been successfully applied to generate highly functionalized 3-(furan-3-ylmethyl) chromones. researchgate.netcitedrive.comresearchgate.net While this produces a furan attached at the C-3 position via a methylene linker, the underlying principles of cascade heteroannulation highlight a powerful strategy that could potentially be adapted for the synthesis of 2-furanyl substituted chromones.
| Reaction | Reactants | Catalyst | Key Features | Product Type | Ref |
| Silver-Catalyzed Bis-Heteroannulation | o-Hydroxyphenyl enaminone, Yne-enone | AgNO₃ | Cascade reaction, simultaneous ring formation, high regioselectivity | 3-(Furan-3-ylmethyl) chromone | researchgate.netresearchgate.netresearchgate.net |
Knoevenagel Reaction-Based Approaches for Hybrid Structures
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and has been effectively utilized in the synthesis of hybrid molecules incorporating the 2-(3-furanyl)-4H-1-benzopyran-4-one moiety. This reaction typically involves the condensation of an active methylene compound with a carbonyl group.
A notable application of this reaction is the synthesis of (E)-3-[(5-oxo-1-phenyl-3-substituted-2-pyrazolin-4-ylidene)methyl]chromones. researchgate.net In this approach, 3-formylchromones, which can be considered derivatives of the core 2-(3-furanyl)-4H-1-benzopyran-4-one structure, react with various 3-substituted-1-phenyl-3-pyrazolin-5-ones. researchgate.net This method has been shown to be highly efficient, particularly under solvent-free grinding conditions at room temperature, yielding the desired products in as little as two minutes with excellent yields (77-90%). researchgate.net The reaction demonstrates the versatility of the formyl group on the chromone ring as a reactive handle for constructing elaborate molecular architectures.
The Knoevenagel condensation can also be employed to create other heterocyclic hybrids. For instance, the reaction of 3-formylchromones with pyrazolidine-3,5-diones leads to the formation of 3-[(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]chromone. researchgate.net This intermediate can then undergo further transformations, such as reaction with hydrazine (B178648) hydrate, to yield complex fused systems like tetrahydropyrazolopyrazolones. researchgate.net
These examples highlight the utility of the Knoevenagel reaction in expanding the chemical space accessible from 2-(3-furanyl)-4H-1-benzopyran-4-one based starting materials, enabling the creation of diverse hybrid structures with potential applications in medicinal chemistry and materials science.
Photochemical Routes to Benzopyronospiropyran Derivatives
While specific photochemical routes for the synthesis of benzopyranospiropyran derivatives directly from 2-(3-furanyl)-4H-1-benzopyran-4-one are not extensively detailed in the provided context, the general principles of photochemical transformations can be applied to this class of compounds. Photochemical reactions, initiated by the absorption of light, can induce unique bond formations and rearrangements that are often inaccessible through thermal methods.
The synthesis of spiropyrans, a class of photochromic compounds, often involves the condensation of a methylene indoline (B122111) derivative with a salicylaldehyde (B1680747) derivative. In the context of the title compound, a hypothetical photochemical approach could involve the reaction of a suitably functionalized 2-(3-furanyl)-4H-1-benzopyran-4-one with a photoactive species. For instance, a derivative bearing a photolabile protecting group or a group capable of undergoing [2+2] cycloaddition upon irradiation could serve as a precursor to complex spirocyclic systems.
Further research into the photochemistry of 2-(3-furanyl)-4H-1-benzopyran-4-one and its derivatives is warranted to explore the potential for novel and efficient synthetic routes to benzopyranospiropyran and other complex heterocyclic systems.
Functionalization and Derivatization Strategies for Enhancing Molecular Complexity
The inherent reactivity of the 2-(3-furanyl)-4H-1-benzopyran-4-one scaffold allows for a variety of functionalization and derivatization strategies to increase its molecular complexity. These modifications can be targeted at the benzopyran ring, the furan ring, or both, leading to a wide array of novel compounds.
One key strategy involves the introduction of functional groups that can serve as handles for further reactions. For example, the synthesis of 3-formylchromone derivatives introduces a reactive aldehyde group. mdpi.comresearchgate.net This aldehyde can then participate in a range of condensation reactions, as seen in the Knoevenagel reaction, to append various heterocyclic moieties. researchgate.netmdpi.comresearchgate.net
Another approach is the direct functionalization of the furan ring. While the provided information does not specifically detail this for the title compound, methods for the C-H activation and silylation of furfural (B47365) derivatives have been developed. nih.gov These methods could potentially be adapted to introduce silyl (B83357) groups onto the furan ring of 2-(3-furanyl)-4H-1-benzopyran-4-one, which can then be converted into other functional groups through cross-coupling reactions. nih.gov
Furthermore, derivatization strategies can focus on modifying existing functional groups. For instance, if the benzopyran ring contains hydroxyl groups, these can be acylated or alkylated to alter the compound's properties. The use of derivatization reagents can also be employed to facilitate the analysis and identification of complex mixtures of related compounds. nih.gov
Computational and Theoretical Chemistry Investigations
Quantum Chemical Characterization
Quantum chemical methods are instrumental in elucidating the fundamental properties of 4H-1-Benzopyran-4-one, 2-(3-furanyl)- at the atomic and electronic levels.
Density Functional Theory (DFT) for Electronic Structure and Conformation Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and conformational landscape of 4H-1-Benzopyran-4-one, 2-(3-furanyl)- and its analogs. researchgate.netekb.egespublisher.com By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For instance, studies on similar flavonoid structures have successfully used DFT to determine stable conformations and analyze the distribution of electron density. mdpi.combohrium.com The planarity or non-planarity of the benzopyran and furan (B31954) rings, along with the rotational barrier of the bond connecting them, are critical conformational parameters that can be accurately predicted. These calculations are crucial for understanding the molecule's intrinsic stability and how it might interact with its environment. espublisher.com
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory provides a framework for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgucsb.edu For 4H-1-Benzopyran-4-one, 2-(3-furanyl)-, FMO analysis helps identify the regions of the molecule that are most likely to act as electron donors (nucleophilic sites) and electron acceptors (electrophilic sites). youtube.comucsb.edu The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net In derivatives of this compound, the location and nature of substituents can significantly influence the energies and distributions of the HOMO and LUMO, thereby tuning the molecule's reactivity. nih.gov For example, electron-withdrawing groups on the furan ring would be expected to lower the LUMO energy, making the molecule a better electron acceptor. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Parameters
| Parameter | Description | Significance for 4H-1-Benzopyran-4-one, 2-(3-furanyl)- |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. Higher energy suggests greater nucleophilicity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. Lower energy suggests greater electrophilicity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netresearchgate.netlibretexts.org It illustrates the electrostatic potential on the surface of the molecule, color-coding regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.netlibretexts.orgchemrxiv.org For 4H-1-Benzopyran-4-one, 2-(3-furanyl)-, MEP maps can reveal the most likely sites for intermolecular interactions, such as hydrogen bonding. nih.gov The carbonyl oxygen of the benzopyranone ring and the oxygen atom of the furan ring are expected to be regions of high negative potential, making them potential hydrogen bond acceptors. Understanding the MEP is crucial for predicting how the molecule will interact with biological receptors and other molecules. nih.gov
Molecular Docking Studies and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand and predict the interactions between a small molecule (ligand), such as 4H-1-Benzopyran-4-one, 2-(3-furanyl)-, and a macromolecular target, typically a protein.
Computational Prediction of Binding Modes with Macromolecular Receptors
Molecular docking simulations can predict the binding pose and affinity of 4H-1-Benzopyran-4-one, 2-(3-furanyl)- within the active site of a receptor. By evaluating various possible conformations and orientations, docking algorithms score the interactions to identify the most favorable binding mode. These predictions are essential for understanding the structural basis of a ligand's biological activity and for designing more potent derivatives. The accuracy of these predictions relies on the quality of the scoring functions and the force fields used in the simulation.
Analysis of Interactions with Specific Enzyme Classes (e.g., Transferases)
Derivatives of 4H-1-Benzopyran-4-one have been investigated for their interactions with various enzymes, including transferases. Molecular docking studies can elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-enzyme complex. For example, docking simulations could reveal whether the carbonyl group or the furan oxygen of 4H-1-Benzopyran-4-one, 2-(3-furanyl)- forms hydrogen bonds with key amino acid residues in the active site of a transferase. This detailed analysis of binding interactions is critical for structure-based drug design and for explaining the selectivity of the compound for a particular enzyme.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 4H-1-Benzopyran-4-one, 2-(3-furanyl)- |
| 4H-1-Benzopyran-4-one |
| 7H-Furo[3,2-g] youtube.combenzopyran-7-one, 4-[(3-methyl-2-butenyl)oxy]- |
| (2R)-2α-Methyl-3β-(2-furanylcarbonyl)-2,3-dihydro-4H-1-benzopyran-4-one |
| 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-(alpha-D-galactopyranosyloxy)-5,7-dihydroxy- |
| 4H-1-Benzopyran-4-one, 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-3,7-dimethoxy- |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
SAR and QSAR studies are fundamental in medicinal chemistry for designing and optimizing new drug candidates. These approaches aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models are developed to predict the biological activity of compounds, such as their binding affinity to specific receptors like the GABA(A) receptor. The GABA(A) receptor is a known target for various therapeutic agents, and flavonoids have been explored for their modulatory effects on this receptor. nih.gov
A typical QSAR study for 4H-1-Benzopyran-4-one, 2-(3-furanyl)- would involve the following hypothetical steps:
Dataset Collection: A series of structurally related compounds with experimentally determined binding affinities for the GABA(A) receptor would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical model correlating the descriptors with the binding affinity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
Without experimental data for a series of 2-(3-furanyl)-benzopyran-4-ones, a specific QSAR model for GABA(A) receptor binding cannot be constructed.
Advanced Theoretical Approaches for Predicting Molecular Behavior
Advanced theoretical methods can provide deeper insights into the intrinsic properties of a molecule, which can help in understanding its reactivity and stability.
Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating chemical concepts such as electrophilicity and chemical hardness. These parameters are useful for predicting the reactivity of a molecule.
Chemical Hardness (η): This is a measure of the resistance of a molecule to a change in its electron distribution. A harder molecule is less reactive. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A).
Electrophilicity Index (ω): This global reactivity descriptor quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.
These parameters are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) obtained from DFT calculations. For 4H-1-Benzopyran-4-one, 2-(3-furanyl)-, these calculations would reveal its propensity to participate in electrophilic or nucleophilic reactions.
| Theoretical Parameter | Definition | Significance for 4H-1-Benzopyran-4-one, 2-(3-furanyl)- |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value would suggest greater stability and lower reactivity. |
| Electrophilicity Index (ω) | Ability to accept electrons. | A higher value would indicate a stronger electrophilic character. |
This table is illustrative as specific calculated values for the compound are not available in the literature.
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. For 4H-1-Benzopyran-4-one, 2-(3-furanyl)-, an MD simulation would provide valuable information about its conformational flexibility and stability.
The simulation would involve:
System Setup: Placing the molecule in a simulated environment, typically a box of solvent molecules like water.
Simulation Run: Solving Newton's equations of motion for all atoms in the system over a period of time, generating a trajectory of atomic positions and velocities.
Analysis: Analyzing the trajectory to understand the conformational landscape of the molecule, including the rotational freedom of the furan ring relative to the benzopyran core and the stability of different conformations.
MD simulations can also be used to study the interaction of the compound with a biological target, such as a receptor binding site, providing insights into the binding mode and the stability of the complex.
| Simulation Aspect | Information Gained for 4H-1-Benzopyran-4-one, 2-(3-furanyl)- |
| Conformational Analysis | Identification of the most stable three-dimensional structures and the energy barriers between them. |
| Solvent Effects | Understanding how the surrounding solvent influences the molecule's conformation and dynamics. |
| Binding to a Receptor | Elucidation of the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the molecule within a binding pocket. |
This table is illustrative as specific MD simulation results for the compound are not available in the literature.
Pre Clinical Biological Activity and Mechanistic Research
Antimicrobial Activity of 4H-1-Benzopyran-4-one, 2-(3-furanyl)- and Analogs
The 4H-1-benzopyran-4-one skeleton is a core component of many compounds, including naturally occurring flavonoids, that exhibit significant antimicrobial properties. rjpbcs.comresearchgate.net Derivatives of this scaffold have been synthesized and evaluated for their efficacy against a variety of pathogenic microbes. rjpbcs.comnih.gov
Analogs of 4H-1-benzopyran-4-one have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. A series of 2-phenyl-4H-1-benzopyran-4-ones featuring monoamidinobenzimidazole substituents at the C-6 position were shown to possess potent antibacterial effects. The most effective compounds from this series, specifically compounds 22 and 23 , exhibited strong inhibitory activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and methicillin-resistant S. epidermidis (MRSE), with Minimum Inhibitory Concentration (MIC) values of 1.56 µg/mL. While active against Gram-positive strains, these specific analogs were reported to be inactive against the Gram-negative bacterium E. coli.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 23 (analog) | S. aureus | 1.56 | nih.gov |
| Compound 23 (analog) | MRSA | 1.56 | nih.gov |
| Compound 23 (analog) | MRSE | 1.56 | nih.gov |
| Compound 22 (analog) | S. aureus | 1.56 | nih.gov |
| Compound 22 (analog) | MRSA | 1.56 | nih.gov |
| Compound 22 (analog) | MRSE | 1.56 | nih.gov |
The same series of 2-phenyl-4H-1-benzopyran-4-one analogs carrying amidinobenzimidazoles was also assessed for antifungal activity. Compound 22 displayed the best inhibitory action against the fungal pathogen Candida albicans, recording a MIC value of 3.12 µg/mL. nih.gov
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 22 (analog) | C. albicans | 3.12 | nih.gov |
The 4H-1-benzopyran-4-one scaffold is present in numerous molecules that exhibit a wide spectrum of antiviral activities. rjpbcs.comresearchgate.netresearchgate.net Research has explored the efficacy of these derivatives against several viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and coronaviruses.
One study found that schumannificine, a chromone (B188151) alkaloid, demonstrated the greatest activity against HIV among the tested compounds. nih.gov Potent anti-HSV activity was noted for a number of its derivatives. nih.gov Further research into 2,3-disubstituted chromone derivatives identified compounds with prominent anti-HIV activity, showing inhibitions of 93.16% and 92.27% with IC₅₀ values of 0.34 µM and 0.65 µM, respectively. nih.gov
Other chromone derivatives have been evaluated against coronaviruses. One compound showed moderate activity against the Severe Acute Respiratory Syndrome (SARS) virus with an EC₅₀ of 34 µM. nih.gov More recently, the natural flavonoid isoginkgetin, which contains the 4H-chromen-4-one scaffold, was found to have remarkable inhibitory potency against the SARS-CoV-2 virus, with an IC₅₀ value of 22.81 μM in an in vitro study. nih.gov
Antiproliferative and Anticancer Investigations (In Vitro)
The 4H-1-benzopyran-4-one structure is recognized as a "privileged scaffold" in drug discovery and has been extensively used as a template for designing novel anticancer agents. nih.gov Numerous derivatives have shown significant antiproliferative and cytotoxic effects against various human cancer cell lines. rjpbcs.comnih.gov
A notable series of hybrid compounds linking 4H-1-benzopyran-4-one with isoxazole (B147169) via an ester linkage has been synthesized and evaluated for antiproliferative activity. Four specific analogs, designated 5a, 5b, 5c, and 5d , exhibited selective and significant cytotoxicity against a panel of six human cancer cell lines. nih.gov The activity was particularly pronounced against the MDA-MB-231 breast cancer cell line, with IC₅₀ values ranging from 5.2 to 22.2 µM. nih.gov These compounds were minimally cytotoxic to normal cell lines. nih.gov The unsubstituted analog, 5a , showed exceptional cytotoxicity across all tested cancer cell lines. nih.gov
| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 5a (analog) | CCRF-CEM | Leukemia | 6.4 | nih.gov |
| SK-OV-3 | Ovarian | 8.5 | nih.gov | |
| MDA-MB-231 | Breast | 5.2 | nih.gov | |
| PC-3 | Prostate | 8.3 | nih.gov | |
| DU-145 | Prostate | 7.7 | nih.gov | |
| iSLK | Renal Carcinoma | 5.4 | nih.gov | |
| Compound 5b (analog) | MDA-MB-231 | Breast | 10.3 | nih.gov |
| Compound 5c (analog) | MDA-MB-231 | Breast | 22.2 | nih.gov |
| Compound 5d (analog) | MDA-MB-231 | Breast | 15.4 | nih.gov |
Mechanistic studies into the anticancer effects of these 4H-1-benzopyran-4-one analogs have explored their ability to induce programmed cell death, or apoptosis, in cancer cells. The benzopyran-4-one-isoxazole hybrid compound 5a was found to induce apoptosis in MDA-MB-231 breast cancer cells. nih.gov At a concentration of 5 µM, compound 5a resulted in a 50.8% induction of apoptosis, indicating that its anticancer activity is mediated, at least in part, through the initiation of this cell death pathway. nih.gov
Anti-Inflammatory and Antioxidant Properties
Research into various derivatives of 4H-1-benzopyran-4-one has established this chemical scaffold as a promising source of anti-inflammatory and antioxidant agents. nih.govumich.edu Studies have shown that certain compounds within this class can exhibit significant anti-inflammatory effects. nih.govumich.edu For instance, a number of novel 4H-1-benzopyran-4-one derivatives have been synthesized and demonstrated anti-inflammatory action in laboratory models. nih.gov The antioxidant potential of this class of compounds is also noteworthy, with some derivatives showing the ability to act as aldose reductase inhibitors, an activity linked to mitigating diabetic complications, and also possessing direct antioxidant properties.
It is important to note that these activities are highly dependent on the specific substituents attached to the benzopyran-4-one core. The presence and position of functional groups can dramatically influence the biological profile. Without specific experimental data for 4H-1-Benzopyran-4-one, 2-(3-furanyl)- , its potential anti-inflammatory and antioxidant activities remain speculative.
Central Nervous System (CNS) Related Activities
The exploration of 4H-1-benzopyran-4-one derivatives has extended to their effects on the central nervous system. However, specific research delineating the anxiolytic, antidepressant, anticonvulsant, antiparkinsonian, or neurodegenerative disease-modulating effects of 4H-1-Benzopyran-4-one, 2-(3-furanyl)- is not currently available.
Anxiolytic and Antidepressant Potentials
While some heterocyclic compounds have been investigated for their anxiolytic and antidepressant properties, there is no direct evidence to suggest that 4H-1-Benzopyran-4-one, 2-(3-furanyl)- possesses these activities.
Anticonvulsant and Antiparkinsonian Research
Similarly, the scientific literature lacks any studies specifically investigating the anticonvulsant or antiparkinsonian potential of 4H-1-Benzopyran-4-one, 2-(3-furanyl)- .
Modulation of Pathways Relevant to Neurodegenerative Disorders (e.g., Alzheimer's Disease)
The antioxidant properties observed in some 4H-1-benzopyran-4-one derivatives could theoretically be relevant to neurodegenerative disorders like Alzheimer's disease, where oxidative stress is a contributing factor. However, no studies have been published that specifically examine the effect of 4H-1-Benzopyran-4-one, 2-(3-furanyl)- on the pathological pathways of Alzheimer's or other neurodegenerative diseases.
Diverse Pre-Clinical Pharmacological Profiles
The benzopyran-4-one skeleton is recognized for its versatility in drug discovery, with various derivatives exhibiting a wide range of pharmacological effects.
Antiprotozoal Efficacy
There is currently no published research on the antiprotozoal efficacy of 4H-1-Benzopyran-4-one, 2-(3-furanyl)- .
Enzyme Inhibition Studies (e.g., Cytochrome P450)
The benzopyran-4-one skeleton is a common feature in many molecules that exhibit enzyme inhibitory activity. Of particular interest is the interaction of these compounds with cytochrome P450 (CYP450) enzymes, a superfamily of monooxygenases responsible for the metabolism of a vast array of xenobiotics, including drugs. nih.govbiomolther.org Inhibition of CYP450 enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents. nih.govbiomolther.org
Studies on various heterocyclic drugs have demonstrated that they can be potent inhibitors of CYP450 isoforms, particularly CYP3A4, which is a key enzyme in drug metabolism. nih.gov The mechanism of inhibition can be complex, often involving a sequential multistep binding process. nih.gov While specific data for 4H-1-Benzopyran-4-one, 2-(3-furanyl)- is not available, the general behavior of related heterocyclic compounds suggests a potential for interaction with CYP450 enzymes. The nature and extent of this inhibition would be influenced by the specific substitution pattern on the benzopyran-4-one core.
Table 1: Examples of Cytochrome P450 Inhibition by Heterocyclic Compounds
| Inhibitor | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Ketoconazole | CYP3A4 | Submicromolar | nih.gov |
| Clotrimazole | CYP3A4 | Submicromolar | nih.gov |
| Ritonavir | CYP3A4 | Submicromolar | nih.gov |
| Indinavir | CYP3A4 | Submicromolar | nih.gov |
Receptor Interaction and Modulation (e.g., Inflammation and Pain Signaling)
The benzopyran-4-one scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. Derivatives of this structure have been shown to interact with various receptors and signaling pathways involved in the inflammatory cascade. nih.govnih.gov For instance, some benzopyran-4-one derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins (B1171923) which are mediators of inflammation and pain. nih.gov Molecular docking studies have often revealed good interactions between these compounds and the active site of the COX-2 enzyme. nih.gov
Furthermore, research on novel 2-phenyl-4H-chromen-4-one derivatives has demonstrated their potential to modulate inflammatory responses by targeting pathways such as the TLR4/MAPK signaling pathway. nih.gov These compounds have been shown to downregulate the expression of pro-inflammatory cytokines like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov Given these findings, it is plausible that 4H-1-Benzopyran-4-one, 2-(3-furanyl)- could exhibit similar anti-inflammatory properties through interaction with these or related receptors and signaling molecules.
Table 2: Anti-Inflammatory Activity of Benzopyran-4-one Derivatives
| Compound Type | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| Furosalicylic acids and related derivatives | COX-2 Inhibition | Comparable activity to Diclofenac with less ulcerogenic effect. | nih.gov |
| 2-phenyl-4H-chromen-4-one derivatives | Inhibition of TLR4/MAPK pathway | Downregulation of NO, IL-6, and TNF-α expression. | nih.gov |
Antidiabetic Research
The benzopyran-4-one structure is recognized as a promising scaffold for the development of antidiabetic agents. researchgate.net Numerous studies have explored the potential of flavonoids, which often contain this core structure, and their synthetic derivatives in managing diabetes and its complications. researchgate.net The antidiabetic activity of these compounds is often attributed to their ability to modulate various biological targets.
For example, some benzopyran-4-one derivatives have been investigated for their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and absorption. nih.gov By inhibiting these enzymes, these compounds can help to lower postprandial blood glucose levels. Additionally, some derivatives have shown potential in improving insulin (B600854) sensitivity and protecting pancreatic β-cells. While direct studies on 4H-1-Benzopyran-4-one, 2-(3-furanyl)- are lacking, the consistent antidiabetic effects observed in the broader class of benzopyran-4-ones suggest that this specific compound may also possess relevant biological activity. nih.gov
Table 3: Antidiabetic Potential of Benzopyran-4-one Related Structures
| Compound/Extract | Proposed Mechanism | Observed Effects | Reference |
|---|---|---|---|
| Aqueous extract of Terminalia paniculata bark (contains flavonoids) | Inhibition of α-amylase and α-glucosidase, enhanced glucose uptake | Decreased blood glucose and glycosylated hemoglobin levels in diabetic rats. | nih.gov |
| Solvent fractions of Hagenia abyssinica leaves (contains flavonoids) | Blood-glucose-lowering activity | Significant hypoglycemic and antihyperglycemic effects in mice. | nih.gov |
4H-1-Benzopyran-4-ones as Chelating and Complexing Reagents for Metal Ions
Derivatives of 4H-1-benzopyran-4-one are well-established as effective chelating and complexing agents for numerous transition metal ions. rroij.comrroij.com The core structure, featuring a carbonyl group and a neighboring oxygen atom within the pyran ring, provides potential coordination sites. The presence of specific substituents, such as hydroxyl groups, further enhances their chelating ability, allowing for the formation of stable, often colored, metal complexes. rroij.com This chelating action is fundamental to their use in various analytical methods. rroij.comrroij.com
The formation of these complexes is a key characteristic that enables their use in separating and quantifying metal ions. For instance, certain benzopyran derivatives have been synthesized and successfully used for the chelation of a wide array of transition metals, including but not limited to vanadium, molybdenum, niobium, tungsten, zirconium, thorium, cerium, tin, and palladium. rroij.com The stability and specificity of these chelation reactions are often influenced by the nature of the substituents on the benzopyran ring and the reaction conditions.
The ability of these compounds to seize and control metal ions is crucial in various applications, preventing undesirable precipitation and dissolving scale deposits. nouryon.com The resulting water-soluble complexes are stable and facilitate the analytical determination of the metal ions. nouryon.com
Spectrophotometric Methods for Trace Metal Determination
The formation of colored complexes between 4H-1-benzopyran-4-one derivatives and metal ions is the basis for their widespread use in spectrophotometry. rroij.comrroij.com This technique offers a simple, cost-effective, and often highly sensitive means for determining trace amounts of metals in various samples.
Researchers have developed numerous spectrophotometric methods employing 4H-1-benzopyran-4-one derivatives for the determination of various metal ions. These assays are often characterized by their high sensitivity and selectivity. For example, specific derivatives have been utilized for the spectrophotometric determination of tungsten, molybdenum, vanadium, and tin. rroij.com The selectivity of these methods can often be enhanced by carefully controlling the experimental parameters.
The following table provides examples of the application of benzopyran derivatives in the spectrophotometric determination of various metal ions:
| Metal Ion | Benzopyran Derivative | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |
| Niobium(V) | 3-hydroxy-2-(2'-thienyl)-4H-chromen-4-one | 420 | 5.0357 × 10⁴ | rroij.com |
| Aluminium | 2,2',3,4-tetrahydroxy-3',5'-disulphoazobenzene | 500 | 6.42 × 10⁴ | nih.gov |
| Indium | 2,2',3,4-tetrahydroxy-3',5'-disulphoazobenzene | 495 | 7.70 × 10⁴ | nih.gov |
| Copper(II) | Salicylaldehyde (B1680747) benzoyl hydrazone | 404 | Not specified | researchgate.net |
The interaction between a 4H-1-benzopyran-4-one ligand and a metal ion results in the formation of a metal-ligand complex. The stoichiometry of these complexes, which refers to the ratio of metal ions to ligand molecules, is a critical parameter. Methods such as the isomolar (B1166829) series, Asmus straight line, and spectrophotometric titration are employed to determine this ratio. chemrevlett.com For instance, some metal complexes with related ligands have been found to have a 1:2 metal-to-ligand ratio. chemrevlett.com
The characterization of these complexes is essential for understanding their properties and behavior. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and magnetic susceptibility measurements are used to elucidate the structure and bonding within the complexes. nih.gov These studies help to confirm how the ligand coordinates with the metal ion, for example, through specific oxygen or nitrogen donor atoms. nih.gov
To achieve the best results in spectrophotometric analysis, it is crucial to optimize various analytical parameters. These include:
pH: The formation of metal-ligand complexes is often highly dependent on the pH of the solution. The optimal pH ensures the complete formation of the desired complex and can enhance the selectivity of the method. nih.govchemrevlett.com
Wavelength (λmax): The wavelength of maximum absorbance (λmax) for the metal-ligand complex is selected to ensure the highest sensitivity for the measurement. nih.govchemrevlett.com
Reagent Concentration: The concentration of the chelating reagent must be sufficient to ensure the complete complexation of the metal ion. chemrevlett.com
The stability of the formed complex over time is also a critical factor for reliable and reproducible measurements. chemrevlett.com
When analyzing real-world samples, the presence of other ions can interfere with the determination of the target metal ion. Therefore, interference studies are conducted to assess the selectivity of the method. These studies involve adding potential interfering ions to the sample and observing their effect on the absorbance of the metal-ligand complex. nih.gov
In some cases, masking agents can be used to prevent certain ions from interfering with the analysis. rroij.com The ability of a method to accurately measure the target analyte in a complex sample matrix is a key indicator of its robustness and practical applicability.
Applications in Chemical Sensing and Fluorescent Probes
Beyond spectrophotometry, 4H-1-benzopyran-4-one derivatives are also finding applications in the development of chemical sensors and fluorescent probes. nih.govresearchgate.net The fluorescence properties of some of these compounds can change significantly upon binding to a metal ion, providing a basis for highly sensitive detection methods.
For example, novel near-infrared fluorescent probes based on a dicyanomethylene-4H-benzopyran scaffold have been synthesized for the selective detection of specific biological molecules. nih.gov These probes can exhibit large Stokes shifts and high specificity, making them valuable tools for bio-imaging and sensing applications. nih.gov The development of such probes represents a growing area of research, with the potential for applications in medical diagnostics and environmental monitoring. nih.govnih.gov
Analytical Applications and Coordination Chemistry
Design of Chromone-Hydrazone Derivatives as Chemosensors
The fusion of a chromone (B188151) (4H-1-benzopyran-4-one) scaffold with a hydrazone moiety creates a versatile platform for the development of chemosensors. The chromone unit often serves as the signaling component due to its inherent photophysical properties, while the hydrazone group provides a flexible coordination site for detecting various analytes, including metal ions and anions. mdpi.com This strategic combination allows for the design of molecules that can signal the presence of a target species through a change in color (colorimetric) or fluorescence. mdpi.comresearchgate.net
The design of chemosensors based on chromone-hydrazones typically involves the condensation reaction between a formyl-substituted chromone, such as 3-formylchromone, and a hydrazine (B178648) or hydrazide derivative. mdpi.com This synthesis method allows for the introduction of various functional groups, enabling the tuning of the sensor's selectivity and sensitivity towards a specific analyte. mdpi.com The resulting hydrazone ligand, with its multiple coordination sites, can selectively bind to target analytes, leading to a measurable spectroscopic response. mdpi.comdergipark.org.tr
For instance, a significant body of work exists on chemosensors derived from 3-formylchromone. These compounds have been developed for the detection of various analytes. One such study reported the synthesis of a novel visual chemosensor by reacting 3-formylchromone with 2,4-dinitrophenylhydrazine (B122626) hydrochloride. researchgate.net This sensor demonstrated high selectivity for fluoride (B91410) ions, exhibiting a dramatic color change from yellow to red upon binding. researchgate.net The interaction is based on a hydrogen bonding mechanism between the N-H proton of the hydrazone and the fluoride anion. researchgate.net
In other related heterocyclic systems, hydrazone derivatives have also been widely explored. A chemosensor based on a thiophene-hydrazone structure was designed for the detection of iron (Fe³⁺) and copper (Cu²⁺) ions. nih.govrsc.org This sensor showed a "turn-on" fluorescence response for Fe³⁺ and a colorimetric response for Cu²⁺, highlighting the dual-sensing capabilities that can be engineered into such molecules. nih.govrsc.org Similarly, coumarin-based hydrazones have been synthesized and shown to act as fluorescent chemosensors for Fe³⁺ ions. arkat-usa.org
The general principle behind the sensing mechanism in these compounds involves the interaction of the analyte with the hydrazone's chelating sites (C=N and N-H groups). mdpi.com This interaction alters the internal charge transfer (ICT) characteristics of the molecule, resulting in a shift in the absorption or emission spectra. The specific nature of the heterocyclic core (like chromone, thiophene, or coumarin) and the substituents on the hydrazone part play a crucial role in determining the selectivity and sensitivity of the sensor. mdpi.comnih.govarkat-usa.org
The table below summarizes findings for chemosensors based on general chromone-hydrazone and other related hydrazone structures, as specific data for the 2-(3-furanyl) derivative is unavailable.
| Parent Scaffold | Target Analyte | Sensing Mechanism | Observable Change | Reference |
| Chromone | Fluoride (F⁻) | Hydrogen bonding, altering ICT | Color change (Yellow to Red) | researchgate.net |
| Thiophene | Iron (Fe³⁺) | Chelation-enhanced fluorescence | Fluorescence "turn-on" | nih.govrsc.org |
| Thiophene | Copper (Cu²⁺) | Chelation | Colorimetric change | nih.govrsc.org |
| Coumarin (B35378) | Iron (Fe³⁺) | Chelation-induced fluorescence quenching | Fluorescence "turn-off" | arkat-usa.org |
Although direct research on hydrazone derivatives of 4H-1-Benzopyran-4-one, 2-(3-furanyl)- for chemosensor applications is not documented in the provided sources, the established principles in the broader field of chromone-hydrazone chemistry suggest that such compounds could potentially be synthesized and evaluated for similar analytical purposes. mdpi.comresearchgate.netdergipark.org.tr
Natural Occurrence and Biosynthetic Pathways
Isolation of 4H-1-Benzopyran-4-one, 2-(3-furanyl)- and Related Chromones from Natural Sources
While the specific compound 4H-1-Benzopyran-4-one, 2-(3-furanyl)- has not been definitively isolated from Aquilaria spp., a diverse range of structurally related furan-containing chromones has been identified from various plant and fungal sources. acs.org The isolation and characterization of these compounds are crucial for understanding their distribution in nature and for exploring their potential applications.
Aquilaria species, renowned for producing the fragrant resinous wood known as agarwood, are a rich source of 2-(2-phenylethyl)chromones. researchgate.net Although the primary focus of phytochemical investigations into Aquilaria has been on these phenylethyl derivatives, the broader chemical diversity of chromones within this genus is an area of ongoing research.
While the target molecule, 4H-1-Benzopyran-4-one, 2-(3-furanyl)-, has not been reported in Aquilaria, other plants have been found to produce chromones featuring a furan (B31954) ring. For instance, several furo[2,3-h]chromone derivatives have been identified, showcasing a furan ring fused to the chromone (B188151) backbone. researchgate.net Additionally, compounds such as 2-(2'-furyl)-3-methyl-furo[2,3-h]chromone-8-carboxylate have been synthesized based on naturally occurring structural motifs, indicating the plausibility of such structures in nature. researchgate.net The furanochromone khellin, isolated from the seeds of Ammi visnaga, is a well-known example of a naturally occurring chromone with a fused furan ring and is used as a bronchodilator. nih.gov
The following table summarizes examples of naturally occurring furan-containing chromones and their plant sources.
| Compound Name | Plant Source | Reference |
| Khellin | Ammi visnaga | nih.gov |
| Furo[2,3-h]chromones | Various | researchgate.net |
| 2-(2'-furyl)-3-methyl-furo[2,3-h]chromone-8-carboxylate (synthetic analog of natural products) | N/A | researchgate.net |
Postulated Biosynthetic Routes to Chromones and Furan-Containing Metabolites
The biosynthesis of 4H-1-Benzopyran-4-one, 2-(3-furanyl)- is hypothesized to involve the convergence of two major metabolic pathways: the polyketide pathway for the formation of the chromone backbone and a separate pathway for the generation of the furan ring.
The chromone skeleton is generally synthesized via the polyketide pathway, starting from acetyl-CoA and malonyl-CoA. ijrpc.com A key intermediate is a tetraketide, which undergoes intramolecular cyclization and subsequent modifications to form the characteristic benzopyran-4-one structure.
The biosynthesis of the furan ring in natural products can occur through several routes. In the context of furan fatty acids, the oxygen atom of the furan ring is derived from molecular oxygen (O₂). nih.gov The pathway involves a series of enzymatic steps including methylation and desaturation of a fatty acid precursor, followed by an O₂-dependent reaction to form the furan ring. nih.gov While the precursors for the 2-(3-furanyl) substituent of the target chromone are likely different from those of furan fatty acids, the involvement of an oxygenase-catalyzed reaction is a plausible step. Another proposed mechanism for furan formation involves the dehydration of endoperoxides. rsc.org
A postulated biosynthetic pathway for 4H-1-Benzopyran-4-one, 2-(3-furanyl)- could involve the following key steps:
Formation of the Chromone Backbone: Assembly of a polyketide chain from acetate and malonate units, followed by cyclization to form the benzopyran-4-one core.
Generation of a Furan Precursor: Biosynthesis of a furan-containing precursor molecule, potentially derived from amino acids or other primary metabolites.
Coupling and Modification: Enzymatic condensation of the chromone backbone with the furan precursor, followed by any necessary tailoring reactions such as hydroxylations, methylations, or reductions to yield the final product.
Evolutionary Significance of Furan Moieties in Natural Product Bioactivity
The widespread occurrence of furan-containing natural products across different kingdoms of life suggests a significant evolutionary advantage conferred by this heterocyclic moiety. orientjchem.org The furan ring is a versatile structural element that can participate in a variety of chemical interactions, contributing to the diverse biological activities of the molecules in which it is found. orientjchem.org
Chromones themselves are known to possess a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govcore.ac.uk The incorporation of a furan ring can modulate these activities and introduce new functionalities. The electron-rich nature of the furan ring can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets. orientjchem.org
The evolutionary significance of furan-containing chromones likely stems from their role in chemical defense and signaling. As antimicrobial agents, these compounds can protect the producing organism from pathogens. nih.gov Their anti-inflammatory properties may play a role in the plant's response to injury or infection. core.ac.uk Furthermore, the volatility of some furan derivatives suggests a potential role in communication between organisms.
The diverse bioactivities of furan-containing compounds are summarized in the table below, highlighting the potential evolutionary pressures for their production.
| Biological Activity | Potential Evolutionary Advantage | Reference |
| Antimicrobial | Defense against pathogenic bacteria and fungi | nih.gov |
| Anti-inflammatory | Response to tissue damage and infection | core.ac.uk |
| Anticancer | Allelopathic effects, defense against herbivores | nih.gov |
| Antiviral | Protection against viral pathogens | nih.gov |
| Antioxidant | Protection against oxidative stress | researchgate.net |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Strategies for Complex 4H-1-Benzopyran-4-one Architectures
Traditional syntheses of chromone (B188151) derivatives, such as the Baker-Venkataraman rearrangement, often require harsh conditions. ijrpc.com Modern synthetic chemistry offers more sustainable and efficient alternatives. A key area for future research is the application of transition-metal-catalyzed C-H activation and functionalization. These methods provide a direct and atom-economical way to build and diversify the chromone skeleton. rhhz.netrsc.org For instance, palladium-catalyzed C-H arylation and rhodium(III)-catalyzed C-H activation/annulation have shown promise for creating complex chromone structures. rhhz.netorganic-chemistry.org Further research into using earth-abundant metal catalysts like copper or iridium could enhance the sustainability of these syntheses. acs.org
Another promising direction is the adoption of flow chemistry . This technology can improve reaction efficiency, safety, and scalability by offering precise control over reaction parameters in continuous systems. noelresearchgroup.com The development of one-pot or tandem reactions, which construct complex molecules from simple precursors in a single process, would also significantly streamline the synthesis of libraries of 2-(3-furanyl)chromone derivatives for screening purposes. organic-chemistry.orgnih.gov Investigating methodologies like microwave-assisted and ultrasound-assisted synthesis could also lead to faster reactions and higher yields.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| C-H Activation | High atom economy, reduced synthetic steps, direct functionalization. rhhz.net | Use of earth-abundant catalysts (e.g., Cu, Ir), regioselectivity control. acs.org |
| Flow Chemistry | Improved efficiency, safety, scalability, and process control. noelresearchgroup.com | Optimization of reactor design, integration with other technologies. |
| One-Pot Reactions | Increased efficiency, reduced waste, streamlined library synthesis. organic-chemistry.orgnih.gov | Design of novel multi-component reactions, catalyst compatibility. |
| Microwave/Ultrasound | Accelerated reaction rates, improved yields. | Exploration of reaction scope, energy efficiency. |
Comprehensive Elucidation of Molecular Mechanisms of Action at the Cellular and Subcellular Levels
While some biological activities of chromone derivatives have been reported, a deep understanding of their molecular mechanisms is often lacking. nih.gov Future research must pivot from broad phenotypic screening to pinpointing the specific cellular and subcellular targets of 4H-1-Benzopyran-4-one, 2-(3-furanyl)- and its analogs.
Advanced chemical biology tools are essential for this endeavor. Techniques like activity-based protein profiling (ABPP) and chemoproteomics can identify direct protein binding partners. Once identified, these interactions can be validated and quantified using biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
At the subcellular level, the use of fluorescently tagged derivatives of 2-(3-furanyl)chromone can help visualize their localization within cells and monitor their impact on organelles and signaling pathways in real-time. This detailed mechanistic insight is critical for understanding both the therapeutic potential and any potential off-target effects.
Rational Design of Highly Selective Ligands for Specific Biological Targets
With a clearer understanding of molecular targets, research can shift towards the rational design of highly selective ligands. This involves a synergistic combination of computational modeling and synthetic chemistry to develop derivatives of 2-(3-furanyl)chromone with high affinity and selectivity for a single biological target. nih.govnih.gov
Structure-activity relationship (SAR) studies will be fundamental to this process, helping to identify which parts of the molecule are crucial for its biological effects. cardiff.ac.uk Molecular docking and other computational simulations can predict how these molecules bind to their targets, guiding the synthesis of more potent and selective compounds. nih.govnih.govacs.org This in silico approach accelerates the design-build-test-learn cycle, reducing the reliance on time-consuming and expensive traditional screening methods. The ultimate goal is to create highly specific ligands that can modulate a desired biological process with minimal side effects. cardiff.ac.uk
Advanced Integration of Computational and Experimental Methodologies for Accelerated Discovery
The convergence of computational and experimental techniques offers a powerful paradigm for accelerating the discovery of new materials and medicines. nih.govfrontiersin.orgjddhs.com Future research on 2-(3-furanyl)chromone derivatives should fully embrace this integrated approach.
Computational tools can be used to screen vast virtual libraries of compounds, predicting their properties and biological activities before they are ever synthesized. nih.govacs.org Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can analyze existing data to identify promising new chemical scaffolds and predict potential liabilities, such as toxicity. nih.govjddhs.com
This iterative process, where computational predictions guide experimental work and experimental results refine the computational models, can dramatically streamline the discovery pipeline. nih.gov Predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the process helps to eliminate compounds with poor pharmacokinetic profiles, saving time and resources. acs.org
Exploration of New Application Domains Beyond Current Understanding
The potential applications of 4H-1-Benzopyran-4-one, 2-(3-furanyl)- are not limited to medicine. The inherent properties of the chromone and furan (B31954) rings suggest possibilities in diverse fields that remain largely unexplored.
In materials science , the photophysical properties of these compounds could be harnessed. rsc.org The incorporation of a furan ring into the chromone structure may lead to novel fluorescent probes, components for organic light-emitting diodes (OLEDs), or photosensitizers. nih.gov The ability of the chromone scaffold to coordinate with metal ions also suggests potential applications in developing new sensors or catalysts.
In agriculture , these compounds could serve as leads for new classes of pesticides or plant growth regulators. acs.org Natural product-like structures often exhibit better biodegradability and lower environmental impact than many existing synthetic agrochemicals. A systematic screening of 2-(3-furanyl)chromone derivatives against a wide array of targets is necessary to uncover the full application potential of this versatile chemical class.
Q & A
Q. Conflicting bioactivity data across studies: What experimental controls are critical for reproducibility?
- Methodological Answer : Standardize cell lines (e.g., ATCC authentication), passage numbers (<20), and assay media (10% FBS, penicillin/streptomycin). Include positive controls (e.g., quercetin for antioxidant assays) and validate compound stability in assay buffers via LC-MS. Report results as mean ± SEM from triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
